

Technical Guide: Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol

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Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)ethanethiol

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Abstract

This document provides a structured overview of the spectroscopic properties of **1-(Pyrazin-2-yl)ethanethiol** (CAS No: 35250-53-4), a heterocyclic thiol of interest in flavor chemistry and potentially in pharmaceutical and materials science.[1][2] Due to the limited availability of public domain raw spectral data, this guide presents a framework for the spectroscopic characterization of this compound. It includes standardized tables for anticipated data from ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and UV-Vis spectroscopy. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided to aid researchers in their own characterization efforts. A comprehensive workflow for the synthesis and spectroscopic analysis of **1-(Pyrazin-2-yl)ethanethiol** is also visually represented.

Chemical Information



Property	Value
IUPAC Name	2-(pyrazin-2-yl)ethanethiol
Synonyms	Pyrazineethanethiol, 2-Pyrazinylethanethiol, Mercaptoethylpyrazine
CAS Number	35250-53-4[3]
Molecular Formula	C ₆ H ₈ N ₂ S[3]
Molecular Weight	140.21 g/mol [4]
Appearance	Colorless to light yellow liquid[1]
Odor	Sulfurous, meaty, cabbage-like[1]

Spectroscopic Data

While public databases and suppliers like Sigma-Aldrich indicate the existence of spectroscopic data for **1-(Pyrazin-2-yl)ethanethiol**, the detailed, quantitative data is not readily available in the public domain.[4][5][6] The following tables are structured to present the expected spectroscopic data.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-(Pyrazin-2-yl)ethanethiol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Pyrazine-H
Data not available	Data not available	Data not available	Pyrazine-H
Data not available	Data not available	Data not available	Pyrazine-H
Data not available	Data not available	Data not available	-CH ₂ -S
Data not available	Data not available	Data not available	-CH₂-Py
Data not available	Data not available	Data not available	-SH



¹³C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol

Chemical Shift (δ) ppm	Assignment
Data not available	Pyrazine-C
Data not available	-CH ₂ -S
Data not available	-CH ₂ -Py

Mass Spectrometry

Table 3: Mass Spectrometry Data for 1-(Pyrazin-2-yl)ethanethiol

m/z	Relative Intensity (%)	Proposed Fragment
Data not available	Data not available	[M] ⁺
Data not available	Data not available	Data not available

FT-IR Spectroscopy

Table 4: FT-IR Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
Data not available	Data not available	S-H stretch
Data not available	Data not available	C-H stretch (aromatic)
Data not available	Data not available	C-H stretch (aliphatic)
Data not available	Data not available	C=N stretch (pyrazine ring)
Data not available	Data not available	C=C stretch (pyrazine ring)
Data not available	Data not available	C-S stretch

UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol

λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Solvent
Data not available	Data not available	Data not available

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a compound such as **1-(Pyrazin-2-yl)ethanethiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(Pyrazin-2-yl)ethanethiol** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

• ¹H NMR: Spectra are acquired with a spectral width of 0-12 ppm, a pulse width of 30°, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).



• 13C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

- EI-MS: A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the ion source. The electron energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.
- ESI-MS: For high-resolution mass spectrometry (HRMS), a solution of the compound is infused into the ESI source. The data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded on an FT-IR spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean plates is subtracted from the sample spectrum.

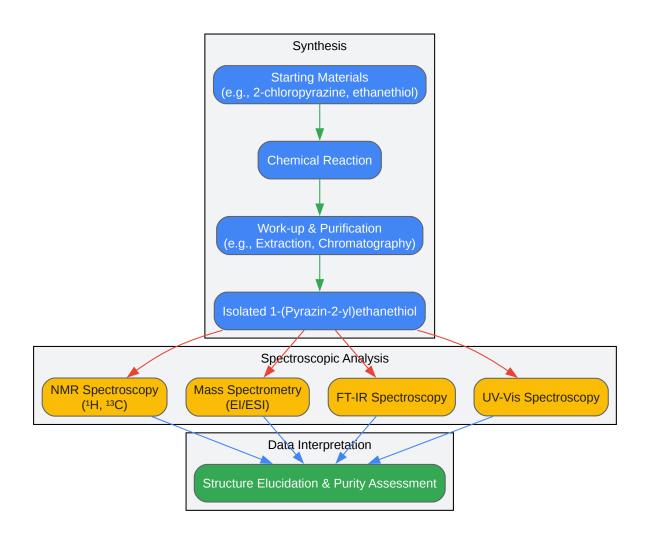
Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of **1-(Pyrazin-2-yl)ethanethiol** is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile). A dilution is made to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU). The UV-Vis spectrum is recorded from 200-800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a blank.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **1-(Pyrazin-2-yl)ethanethiol**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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